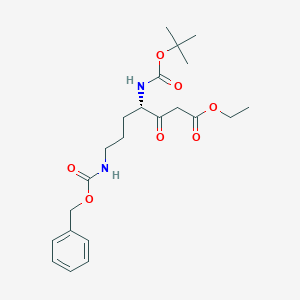

4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate d’éthyle

Vue d'ensemble

Description

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is a complex organic compound that features both Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions

Applications De Recherche Scientifique

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting potential targets could be microbial enzymes or cell structures .

Mode of Action

This could lead to disruption of essential biochemical processes within the target organisms .

Biochemical Pathways

Based on its structural similarity to other antimicrobial agents, it may interfere with fatty acid synthesis or other vital metabolic pathways in microorganisms .

Pharmacokinetics

Similar compounds are often well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys .

Result of Action

Based on its potential antimicrobial activity, it may lead to the death of microbial cells by disrupting essential metabolic processes .

Action Environment

The action, efficacy, and stability of Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances that can interact with the compound. For instance, certain solvents can affect the solubility and therefore the bioavailability of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate typically involves multiple steps, starting from simpler organic molecules. One common route involves the protection of amino groups using Boc and Cbz groups, followed by the formation of the heptanoate backbone through esterification reactions. The reaction conditions often include the use of organic solvents like dichloromethane or ethyl acetate, and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or reduce carbonyl functionalities.

Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 4(S)-Boc-amino-3-oxo-hexanoate: Similar structure but lacks the Cbz protecting group.

Ethyl 4(S)-Cbz-amino-3-oxo-heptanoate: Similar structure but lacks the Boc protecting group.

Ethyl 4(S)-amino-3-oxo-heptanoate: Lacks both Boc and Cbz protecting groups.

Uniqueness

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is unique due to the presence of both Boc and Cbz protecting groups, which provide versatility in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis.

Activité Biologique

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate features a complex structure characterized by the presence of Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, which enhance its stability and versatility in synthetic applications. The molecular formula is C22H32N2O7, indicating a relatively large and complex organic molecule.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate may target microbial enzymes or cell structures. The proposed mechanism involves:

- Disruption of Metabolic Pathways : The compound may interfere with essential biochemical processes such as fatty acid synthesis, leading to microbial cell death.

- Pharmacokinetics : Its absorption and distribution characteristics are likely favorable, with metabolism occurring primarily in the liver and excretion via the kidneys.

Antitumor Activity

Research indicates potential antitumor effects, particularly in models involving Ehrlich Ascites Carcinoma (EAC) cells. In vivo studies showed that compounds with structural similarities exhibited significant reductions in tumor cell viability, indicating a promising avenue for cancer treatment .

Case Studies

- Antitumor Efficacy : In a study evaluating the antitumor activity against EAC cells, Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate (a related compound) demonstrated a complete reduction in tumor viability. This suggests that similar structural analogs may also exhibit potent antitumor properties .

- Molecular Docking Studies : Molecular docking analyses have shown favorable interactions between related compounds and target receptors involved in cancer pathways, supporting their potential as therapeutic agents .

Comparative Analysis

| Compound Name | Structure Characteristics | Antimicrobial Activity | Antitumor Activity |

|---|---|---|---|

| Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate | Boc and Cbz protecting groups | Potentially active | Promising results against EAC |

| Ethyl 4(S)-Boc-amino-3-oxo-hexanoate | Lacks Cbz group | Moderate activity | Limited data |

| Ethyl 4(S)-Cbz-amino-3-oxo-heptanoate | Lacks Boc group | Limited activity | Limited data |

Pharmacological Applications

The compound is utilized in various research applications:

- Enzyme Mechanisms : It serves as a tool for studying enzyme interactions and mechanisms due to its structural features that allow for selective reactivity.

- Pharmaceutical Production : Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is also employed in the synthesis of more complex organic molecules, highlighting its utility in drug development .

Propriétés

IUPAC Name |

ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-7-(phenylmethoxycarbonylamino)heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O7/c1-5-29-19(26)14-18(25)17(24-21(28)31-22(2,3)4)12-9-13-23-20(27)30-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3,(H,23,27)(H,24,28)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSQWZNXUCGKIW-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454091 | |

| Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150618-12-5 | |

| Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.